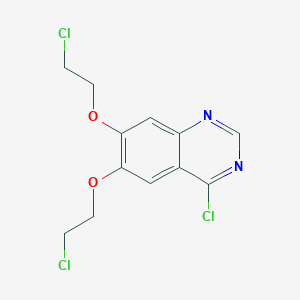

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6,7-bis(2-chloroethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZLCUYDRYLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596528 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-21-6 | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate in Kinase Inhibitor Synthesis

This guide provides a comprehensive technical overview of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a pivotal intermediate in the synthesis of several targeted cancer therapeutics. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol, elucidates its reaction mechanism, and explores its critical role in the production of prominent kinase inhibitors.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Their significance is particularly pronounced in oncology, where the 4-anilinoquinazoline scaffold has been successfully exploited to develop potent and selective tyrosine kinase inhibitors (TKIs).[2] These drugs have revolutionized the treatment of various cancers by targeting the adenosine triphosphate (ATP) binding site of epidermal growth factor receptor (EGFR) and other kinases, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[1][2]

This compound (CAS No: 183322-21-6) emerges as a crucial building block in the synthesis of these life-saving medications.[3] Its strategic design, featuring a reactive chlorine atom at the 4-position, facilitates the key nucleophilic aromatic substitution (SNAr) reaction required to introduce the desired aniline moiety. The bis-(2-chloroethoxy) groups at the 6 and 7-positions are also critical, often serving as precursors for further functionalization to enhance the drug's pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of this vital synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C12H11Cl3N2O2 | [2] |

| Molecular Weight | 321.59 g/mol | [2] |

| Appearance | White to off-white powder | [4] |

| Melting Point | Not explicitly available; likely a solid at room temperature. | |

| Boiling Point | 455.8°C at 760 mmHg (Predicted) | [5] |

| Flash Point | 229.5°C (Predicted) | [5] |

| Solubility | Poor solubility in water. Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | [3] |

Spectroscopic Data (Predicted)

1H NMR (400 MHz, CDCl3):

-

δ 8.8-8.9 ppm (s, 1H): H-2 proton of the quinazoline ring.

-

δ 7.3-7.5 ppm (s, 2H): H-5 and H-8 protons of the quinazoline ring.

-

δ 4.3-4.5 ppm (t, 4H): Methylene protons (-O-CH2 -CH2-Cl) adjacent to the oxygen atoms.

-

δ 3.8-4.0 ppm (t, 4H): Methylene protons (-O-CH2-CH2 -Cl) adjacent to the chlorine atoms.

13C NMR (100 MHz, CDCl3):

-

δ ~160 ppm: C-4 carbon of the quinazoline ring (attached to Cl).

-

δ ~155 ppm: C-2 carbon of the quinazoline ring.

-

δ ~150 ppm: C-6 and C-7 carbons of the quinazoline ring (attached to the ether linkages).

-

δ ~145 ppm: C-8a carbon of the quinazoline ring.

-

δ ~120 ppm: C-5 and C-8 carbons of the quinazoline ring.

-

δ ~110 ppm: C-4a carbon of the quinazoline ring.

-

δ ~70 ppm: Methylene carbons (-O-CH2 -CH2-Cl).

-

δ ~42 ppm: Methylene carbons (-O-CH2-CH2 -Cl).

Mass Spectrometry (MS):

-

[M+H]+: 322.0, 324.0, 326.0 (isotopic pattern due to three chlorine atoms).

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through the chlorination of its precursor, 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one. The following protocol is adapted from established procedures for similar quinazoline derivatives.[2]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Materials:

-

6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene or neat thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an excess of the chlorinating agent (thionyl chloride or phosphorus oxychloride) at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.

-

Azeotrope the residue with toluene to ensure complete removal of the chlorinating agent.

-

Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to obtain a white to off-white solid.

Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by 1H NMR, 13C NMR, and Mass Spectrometry, comparing the obtained data with the predicted values.

Reactivity and Mechanism: The SNAr Reaction

The synthetic utility of this compound lies in the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[3][7] This reactivity is attributed to the electron-withdrawing nature of the quinazoline ring system, which stabilizes the intermediate Meisenheimer complex.[7]

The SNAr Mechanism

The reaction with an amine nucleophile, such as a substituted aniline, proceeds via a two-step addition-elimination mechanism.[3][7]

Caption: The two-step SNAr mechanism for the reaction of 4-chloroquinazoline.

Step 1: Nucleophilic Attack (Rate-Determining Step) The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C-4 carbon of the quinazoline ring.[7] This results in the formation of a zwitterionic tetrahedral intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the electron-withdrawing quinazoline ring system, which stabilizes this intermediate.

Step 2: Elimination of the Leaving Group The aromaticity of the quinazoline ring is restored by the rapid expulsion of the chloride ion (a good leaving group), followed by deprotonation of the nitrogen atom to yield the final 4-anilinoquinazoline product.[7]

Applications in Drug Development

This compound is a key precursor in the synthesis of several clinically important tyrosine kinase inhibitors.

Synthesis of Erlotinib

Erlotinib (Tarceva®) is an EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] The synthesis of Erlotinib involves the SNAr reaction between this compound and 3-ethynylaniline.

Caption: Synthesis of Erlotinib from this compound.

Potential in the Synthesis of Other Kinase Inhibitors

The versatile reactivity of this compound makes it a valuable intermediate for the synthesis of other kinase inhibitors, such as Gefitinib (Iressa®) and Lapatinib (Tykerb®), which also feature the 4-anilinoquinazoline core.[2][9] The synthesis strategies for these drugs also hinge on the crucial SNAr reaction with the appropriate substituted aniline.

Conclusion

This compound is a high-value intermediate in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. Its well-defined reactivity, centered on the nucleophilic aromatic substitution at the 4-position, allows for the efficient construction of the 4-anilinoquinazoline scaffold, which is central to the biological activity of numerous EGFR tyrosine kinase inhibitors. This guide has provided a detailed technical overview of its properties, synthesis, and applications, underscoring its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding and application of the principles outlined herein are essential for the successful and efficient synthesis of the next generation of kinase inhibitors.

References

-

Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

- Singh, M., & Singh, J. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research, 4(1), 363-368.

-

Knesl, P., Röseling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]

- Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. RSC Advances, 6(82), 78945-78948.

-

Global Substance Registration System. 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. [Link]

-

Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Quiroga, J., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5978. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Susilawati, Y., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(1), 1-10.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

-

de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2586-2595. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

-

LookChem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. [Link]

- Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a substituted quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its core structure is a key building block in the synthesis of various bioactive molecules. Notably, it serves as a critical intermediate in the production of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is characterized by a quinazoline scaffold substituted with a chlorine atom at the 4-position and two 2-chloroethoxy groups at the 6- and 7-positions. These structural features, particularly the reactive chlorine at the 4-position, are pivotal to its utility as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 183322-21-6 | [1][2] |

| Molecular Formula | C12H11Cl3N2O2 | [1][2][3] |

| Molecular Weight | 321.59 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature | [2] |

Synthesis and Reactivity

The synthesis of this compound typically involves the chlorination of the corresponding quinazolin-4-one precursor. This transformation is a crucial step in creating the reactive intermediate needed for subsequent nucleophilic substitution reactions.

General Synthesis Workflow

Caption: Nucleophilic aromatic substitution at the C4 position of the quinazoline.

This predictable reactivity allows for the strategic introduction of various functional groups, which is a key step in the synthesis of targeted therapeutic agents like Erlotinib.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors, particularly for cancer therapy.

Role in Erlotinib Synthesis

Erlotinib is an EGFR tyrosine kinase inhibitor, and this compound is a direct precursor in its manufacturing process. [3]The synthesis involves the nucleophilic substitution of the 4-chloro group with 3-ethynylaniline. The two chloroethoxy side chains at the 6- and 7-positions are also important for the final drug's activity and pharmacokinetic profile.

Scaffold for Novel Kinase Inhibitors

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases. By modifying the substituents at the 4-, 6-, and 7-positions of the quinazoline ring, researchers can develop novel inhibitors targeting other kinases involved in cancer and other diseases. The chloroethoxy groups on this particular intermediate offer additional sites for chemical modification, further expanding its potential in drug discovery.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the chloroethoxy side chains, and the quinazoline core.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the aromatic C-H, C=N, and C-O bonds.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data is limited, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact. [4]For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [4]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly crucial role in the pharmaceutical industry. Its well-defined reactivity, centered on the nucleophilic displacement of the 4-chloro substituent, makes it an essential building block for the synthesis of targeted therapies like Erlotinib. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for researchers and scientists working on the development of novel kinase inhibitors and other therapeutic agents.

References

Sources

An In-Depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate and Process Impurity in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its rigid, bicyclic structure provides an excellent framework for orienting pharmacophoric groups to interact with specific biological targets. Among the most successful applications of this scaffold is the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies that have revolutionized the treatment of various malignancies.[2] Drugs such as Erlotinib, Gefitinib, and Lapatinib, which target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, are prime examples of the therapeutic power of 4-anilinoquinazoline derivatives.[1]

This technical guide focuses on a specific, yet critical, molecule within this chemical class: 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS Number: 183322-21-6). While not an active pharmaceutical ingredient (API) itself, this compound holds significant importance for drug development professionals for two primary reasons:

-

As a potential synthetic intermediate: Its structure is analogous to the primary intermediate used in the synthesis of the blockbuster EGFR inhibitor, Erlotinib.

-

As a known process impurity: It is officially designated as "Erlotinib Impurity M," making its detection, characterization, and control a critical aspect of quality assurance in drug manufacturing.[3]

This guide will provide a comprehensive overview of the synthesis, chemical properties, and analytical considerations for this compound, offering field-proven insights into its role in the broader context of TKI development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and its control as an impurity.

| Property | Value | Source |

| CAS Number | 183322-21-6 | [3] |

| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂ | [4] |

| Molecular Weight | 321.59 g/mol | [4] |

| Appearance | Typically a white to off-white powder | [5] |

| Purity (Typical) | ≥98% | [5] |

| Storage | Room temperature, in a well-sealed container | [5] |

| Primary Application | Intermediate in API synthesis; Pharmaceutical Impurity Reference Standard | [5][6] |

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this specific chloroethoxy derivative are not widely published in peer-reviewed literature, unlike its methoxyethoxy analog. This data is typically generated in-house by pharmaceutical manufacturers and suppliers of reference standards for quality control purposes.

The Strategic Importance in Tyrosine Kinase Inhibitor Synthesis

The primary significance of this compound lies in its structural relationship to the key intermediate used in the industrial synthesis of Erlotinib, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The general synthetic pathway to this class of molecules is a well-established, multi-step process that showcases fundamental organic chemistry principles applied to pharmaceutical manufacturing.

The core logic of the synthesis is to first construct the substituted quinazolinone ring and then activate the 4-position for nucleophilic aromatic substitution (SNAr) by the desired aniline moiety.

Logical Workflow for Synthesis

The synthesis can be logically divided into two main stages: the construction of the activated quinazoline core and the final coupling reaction.

Caption: General Synthetic Workflow for 4-Anilinoquinazoline-based Kinase Inhibitors.

Experimental Protocols: A Composite Methodology

The following protocols are based on established and published methods for the synthesis of the analogous 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and Erlotinib.[3][7][8] These procedures are directly adaptable for the synthesis of the target chloroethoxy compound by substituting the appropriate alkylating agent.

Part 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one (Precursor)

This multi-step synthesis builds the core heterocyclic structure.

Step 1a: O-Alkylation of 3,4-Dihydroxybenzoic Acid

-

Rationale: To introduce the characteristic side chains that enhance solubility and modulate kinase binding affinity.

-

Procedure:

-

To a stirred suspension of 3,4-dihydroxybenzoic acid, potassium carbonate (excess), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in dimethylformamide (DMF), heat the mixture (e.g., to 100 °C).

-

Add 1-bromo-2-chloroethane (slight excess relative to hydroxyl groups) dropwise.

-

Maintain the reaction at an elevated temperature for several hours until TLC or HPLC analysis indicates the completion of the reaction.

-

After cooling, the reaction is worked up by filtration and extraction to yield the crude 3,4-bis(2-chloroethoxy)benzoic acid derivative.

-

Step 1b: Nitration

-

Rationale: Introduction of a nitro group at the 2-position is a critical step, as this group will be reduced to the amine necessary for the subsequent cyclization to form the pyrimidine ring of the quinazoline.

-

Procedure:

-

Dissolve the product from Step 1a in a suitable solvent like acetic acid.

-

Cool the solution in an ice bath (0-5 °C).

-

Add fuming nitric acid dropwise while maintaining the low temperature.

-

Stir for a short period until the reaction is complete, then quench by pouring onto ice water to precipitate the 2-nitro-4,5-bis(2-chloroethoxy)benzoic acid derivative.

-

Step 1c: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amine is essential for the subsequent ring-closing reaction.

-

Procedure:

-

Dissolve the nitro compound in a solvent such as ethanol or isopropanol.

-

Add a catalyst, typically Palladium on carbon (Pd/C).

-

Introduce a hydrogen source. While high-pressure hydrogen gas can be used, a safer and more economical approach for process chemistry involves catalytic transfer hydrogenation using a hydrogen donor like ammonium formate.[7]

-

Stir the reaction at room temperature until completion.

-

Filter off the catalyst and evaporate the solvent to yield the 2-amino-4,5-bis(2-chloroethoxy)benzoic acid derivative.

-

Step 1d: Cyclization to form the Quinazolinone

-

Rationale: This key step forms the heterocyclic quinazolinone core. Formamide serves as the source for the C2 and N3 atoms of the pyrimidine ring.

-

Procedure:

-

Heat a mixture of the 2-amino-benzoic acid derivative from Step 1c with excess formamide and a catalyst such as ammonium formate.[7]

-

Maintain the reaction at a high temperature (e.g., 160 °C) for several hours.[8]

-

Upon cooling, the product, 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one, typically precipitates and can be isolated by filtration.

-

Part 2: Chlorination to this compound

-

Rationale: The hydroxyl group at the C4 position of the quinazolinone is a poor leaving group. Converting it to a chloride creates a highly reactive electrophilic center, primed for nucleophilic aromatic substitution by an aniline. This is the key "activation" step.

-

Procedure:

-

Suspend the 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one in a suitable solvent like toluene.

-

Add a chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly used, often with a catalytic amount of DMF or an organic base like N,N-diisopropylethylamine.[8] Thionyl chloride (SOCl₂) is another effective reagent.

-

Heat the mixture under reflux (e.g., 80-90 °C) for a period of 30 minutes to a few hours, monitoring by TLC/HPLC.[8]

-

After completion, carefully remove the excess chlorinating agent under reduced pressure.

-

The residue is typically worked up by dissolving in a solvent like dichloromethane and washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acidity, followed by drying and evaporation to yield the target compound.

-

Part 3: Synthesis of Erlotinib Analog (Illustrative SNAr Reaction)

-

Rationale: This final step couples the activated quinazoline core with the side chain that provides specificity for the EGFR kinase domain's ATP-binding pocket.

-

Procedure:

-

Suspend this compound in a solvent such as isopropanol or even water under acidic conditions.[7]

-

Add 3-ethynylaniline.

-

Heat the reaction mixture (e.g., 40 °C) and stir for 1-2 hours.[7]

-

The product, an analog of Erlotinib hydrochloride, will precipitate upon cooling and can be isolated by filtration, washed, and dried.

-

Role as "Erlotinib Impurity M": A Process Chemistry Perspective

The designation of this compound as "Erlotinib Impurity M" is significant for process chemists and quality control analysts. Its presence in the final API of Erlotinib must be strictly controlled to meet regulatory standards (typically below 0.1%).

Potential Origins of Formation

The formation of this specific impurity likely arises from impurities present in the starting materials for the O-alkylation step. The standard synthesis of Erlotinib uses 1-bromo-2-methoxyethane. However, if the reagent used for the side-chain installation, 1-bromo-2-chloroethane, is present as an impurity in the primary alkylating agent, it will be incorporated into the molecular structure. This underscores the critical importance of stringent quality control of all raw materials in a multi-step pharmaceutical synthesis.

A second, less likely pathway could involve a side reaction where a chloride ion source in the process displaces a methoxy group under certain conditions, though this is speculative without further evidence.

Caption: Plausible Formation Pathway of Chloroethoxy-Related Impurities in Erlotinib Synthesis.

Analytical Control Strategies

The detection and quantification of this and other process-related impurities are paramount. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photo-diode array (PDA) detection is the standard method for quality control of Erlotinib bulk drug. A validated, stability-indicating HPLC method must be capable of separating the main API from all known impurities, including intermediates, starting materials, and side-products. The availability of a certified reference standard of this compound is therefore essential for method validation, peak identification, and accurate quantification.

Conclusion and Future Outlook

This compound is a molecule of significant technical interest to the pharmaceutical industry. As a close structural analog of a key Erlotinib intermediate, its synthesis follows a logical and well-understood pathway central to the production of modern kinase inhibitors. Its official status as a process-related impurity highlights the critical need for rigorous analytical oversight and control of raw materials in drug manufacturing.

For researchers in drug discovery, the bis(2-chloroethoxy) moiety offers a potentially reactive handle for further chemical modification, which could be explored in the design of novel covalent inhibitors or bifunctional molecules. A comprehensive understanding of the synthesis, reactivity, and analytical control of this compound is therefore not just an academic exercise, but a practical necessity for ensuring the quality, safety, and efficacy of life-saving cancer therapeutics.

References

-

BenchChem. (2025). A Comparative Guide to Analytical Methods for Erlotinib Impurity Profiling. BenchChem Scientific Whitepapers.

-

BenchChem. (2025). A Comparative Analysis of Erlotinib Lactam Impurity and Other Known Impurities. BenchChem Scientific Whitepapers.

-

Karunakaran, C., Aparna, U., Chandregowda, V., & Reddy, C. G. (2012). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. Analytical Sciences, 28(3), 305-309.

-

Ramírez-SanJuan, E., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 63(1).

-

Google Patents. (2015). New impurity of erlotinib, and preparation method thereof. CN105001166A.

-

BenchChem. (2025). Unveiling the Structure of an Erlotinib Impurity: A Technical Guide to the Lactam Formation. BenchChem Scientific Whitepapers.

-

Google Patents. (2015). Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof. CN104447579A.

-

Google Patents. (2016). Process for the preparation of erlotinib. US9428468B2.

-

Pawar, V., & Patel, H. M. (2025). Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. ResearchGate.

-

Analytica Chemie. Erlotinib Impurity.

-

Daicel Pharma Standards. Erlotinib Impurities Manufacturers & Suppliers.

-

ResearchGate. (2019). Some Erlotinib impurities identified in the synthesis process.

-

ACS Publications. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Crystal Growth & Design.

-

Dai, T. V., et al. PREPARATION OF ERLOTINIB HYDROCHLORIDE.

-

AVESİS. Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR).

-

ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.

-

ResearchGate. (2019). Some Erlotinib impurities identified in the synthesis process.

-

European Directorate for the Quality of Medicines & HealthCare. Erlotinib impurity mixture Safety Data Sheet.

-

Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 19(4), e200922208929.

-

Santa Cruz Biotechnology. This compound.

-

Echemi. 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline Formula.

-

ChemScene. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

PubChem. Erlotinib.

-

LookChem. 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6.

-

Santa Cruz Biotechnology. This compound.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Erlotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, quinazoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents, particularly in oncology. 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a crucial, albeit often behind-the-scenes, molecule in the synthesis of targeted cancer therapies. This guide provides a detailed examination of its molecular structure, synthesis, and critical role as a pharmaceutical intermediate, with a particular focus on its place in the manufacturing of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₁Cl₃N₂O₂.[1] Its structure is characterized by a quinazoline core, substituted at the 4-position with a highly reactive chlorine atom and at the 6- and 7-positions with two 2-chloroethoxy side chains.

| Property | Value | Source(s) |

| CAS Number | 183322-21-6 | [1] |

| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂ | [1] |

| Molecular Weight | 321.59 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Room temperature | [2] |

The key to this molecule's utility lies in the lability of the chlorine atom at the C4 position. The electron-withdrawing nature of the quinazoline ring system activates this position for nucleophilic aromatic substitution (SNAr), making it an ideal electrophile for coupling with amine-containing fragments.

The Role of this compound in Erlotinib Synthesis

This compound is a pivotal intermediate in the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[3] The synthesis of Erlotinib involves the coupling of this quinazoline core with 3-ethynylaniline. The chlorine atom at the 4-position serves as a leaving group, displaced by the amino group of 3-ethynylaniline to form the final drug substance.

The following diagram illustrates the key synthetic step involving this compound:

Caption: Synthesis of Erlotinib via SNAr reaction.

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, its preparation can be logically deduced from established methods for analogous 4-chloroquinazoline derivatives, particularly its methoxyethoxy counterpart.[4][5] The synthesis is a two-step process starting from a suitable precursor.

Step 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The synthesis begins with the appropriate 3,4-disubstituted anthranilic acid derivative, which is cyclized to form the quinazolinone core. This is a crucial step that builds the foundational ring system.

Step 2: Chlorination of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The quinazolinone is then converted to the highly reactive 4-chloro derivative. This is typically achieved through chlorination with a strong chlorinating agent.

Experimental Protocol (Logically Deduced):

-

To a stirred suspension of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one in an inert solvent such as toluene or dichloromethane, add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The residue is carefully quenched with ice-water and neutralized with a base such as saturated sodium bicarbonate solution.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield a white to off-white crystalline solid.[2] Purity is assessed by HPLC, and the product is stored at room temperature.[2]

The overall synthetic workflow is depicted below:

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core, as well as triplets for the methylene groups of the chloroethoxy side chains. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atoms and the ether linkages.

-

¹³C NMR: The carbon NMR would display signals corresponding to the carbon atoms of the quinazoline ring and the chloroethoxy substituents. The C4 carbon, bonded to the chlorine atom, would exhibit a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 321.59 g/mol .[1] The isotopic pattern of this peak would be characteristic of a molecule containing three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely feature characteristic absorption bands for the C-Cl bonds, C-O-C ether linkages, and the aromatic C=C and C=N stretching vibrations of the quinazoline ring.

Conclusion

This compound serves as a testament to the importance of well-designed intermediates in the synthesis of complex pharmaceutical agents. Its molecular architecture, particularly the reactive 4-chloro substituent, is tailored for efficient coupling in the final stages of Erlotinib production. A thorough understanding of its synthesis, purification, and reactivity is paramount for ensuring the quality and yield of the final active pharmaceutical ingredient. As drug development continues to rely on targeted therapies, the role of such pivotal intermediates will remain a cornerstone of medicinal and process chemistry.

References

- Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

- Venkateswarlu, A., & Kumar, M. S. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 41.

-

ChemWhat. (n.d.). CAS 183322-18-1 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Erlotinib Hydrochloride - Impurity M (Freebase). Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). Erlotinib Impurity M. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of erlotinib.

- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

LookChem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. Retrieved from [Link]

- Google Patents. (n.d.). Quinazoline derivatives.

-

Malaysian Journal of Chemistry. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-chloro-6,7-bis(2-chloroethoxy)quinazoline, CasNo.183322-21-6 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a key chemical intermediate, notably utilized in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in oncology.[1][2] A thorough understanding of its physical properties is paramount for process optimization, quality control, and formulation development in the pharmaceutical industry. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available technical data. It further outlines the standard methodologies for determining these properties, offering insights into the experimental rationale.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 183322-21-6 | [3] |

| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂ | [3] |

| Molecular Weight | 321.59 g/mol | [3] |

| Appearance | White Solid | [1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) intermediate like this compound are critical for its handling, reaction kinetics, and purification. Below is a summary of the available data.

| Property | Value | Notes |

| Boiling Point | 455.8 °C at 760 mmHg | Predicted value |

| Flash Point | 229.5 °C | Predicted value |

| Refractive Index | 1.602 | Predicted value |

| XLogP3 | 3.6 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

It is important to note that much of the readily available quantitative data for properties such as boiling and flash points are computationally predicted. While these predictions offer valuable estimations, they must be verified by empirical measurement for rigorous process development.

Spectroscopic and Structural Characterization: Standard Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H and ¹³C NMR would be essential.

Experimental Rationale: The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinazoline core and the protons of the chloroethoxy side chains. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these structural fragments. Similarly, the ¹³C NMR spectrum would provide a count of the unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

Workflow for NMR Analysis:

Caption: Standard workflow for NMR-based structural analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Rationale: For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The measured accurate mass would be compared to the theoretical mass calculated from its molecular formula (C₁₂H₁₁Cl₃N₂O₂), providing a high degree of confidence in its identity. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as an additional point of confirmation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies.

Experimental Rationale: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl bonds in the chloroethoxy groups, C-O-C (ether) linkages, C=N and C=C bonds within the quinazoline ring system, and aromatic C-H bonds. This provides a fingerprint of the functional groups present in the molecule.

Thermal and Solubility Analysis: Standard Methodologies

Melting Point Determination

Principle: The melting point is the temperature at which a solid transforms into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Experimental Rationale: A sharp melting point is a crucial indicator of the purity of a crystalline solid. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a modern, quantitative technique that not only determines the melting point but also measures the enthalpy of fusion.

Workflow for Melting Point Determination using DSC:

Caption: A typical workflow for determining the melting point using DSC.

Solubility Profiling

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Experimental Rationale: Understanding the solubility of this compound in various organic solvents is critical for its use in synthesis and for developing effective purification strategies (e.g., crystallization). A typical solubility study would involve determining the concentration of the compound in a saturated solution at a given temperature.

Experimental Protocol for Equilibrium Solubility Measurement:

-

Solvent Selection: Choose a range of solvents relevant to potential reaction and purification conditions (e.g., dichloromethane, toluene, ethyl acetate, methanol, isopropanol).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is a vital intermediate in the pharmaceutical industry. While detailed, experimentally verified physical property data in the public domain is limited, this guide has consolidated the available information and outlined the standard, robust methodologies used to characterize such compounds. For drug development professionals, the application of these analytical techniques is essential for ensuring the quality, consistency, and manufacturability of this important synthetic building block. The principles and workflows described herein provide a solid foundation for the in-house characterization and quality control of this compound.

References

-

PubChem. Erlotinib. National Center for Biotechnology Information. [Link]

Sources

The Strategic Synthesis and Application of 4-Chloro-6,7-dialkoxyquinazolines: A Gateway to Kinase Inhibitor Scaffolds

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Core in Modern Oncology

The quinazoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents. Its rigid, bicyclic aromatic structure provides an ideal framework for orienting functional groups to interact with biological targets. Within the landscape of oncology, 4-anilinoquinazoline derivatives have emerged as a cornerstone of targeted therapy, most notably as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Drugs such as gefitinib and erlotinib have validated this scaffold's efficacy in treating non-small cell lung cancer and other malignancies.[1][2]

At the heart of these complex drug molecules lies a critical synthetic intermediate: a 4-chloro-6,7-dialkoxyquinazoline. The chlorine atom at the C4 position serves as a highly reactive "handle" for introducing the crucial aniline moiety via nucleophilic aromatic substitution, while the alkoxy groups at the C6 and C7 positions are vital for modulating solubility and binding affinity within the ATP pocket of the target kinase.[1] This guide focuses on the synthesis, characterization, and strategic application of this pivotal intermediate class, with a specific focus on 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS: 183322-21-6) as a representative, albeit less-documented, example.

As a senior application scientist, this document moves beyond simple procedural recitation. It aims to provide a deeper understanding of the causality behind the synthetic choices, offering field-proven insights to empower researchers in their own drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is fundamental to its successful application. While specific, published experimental data for this compound is scarce, we can deduce its key characteristics based on its structure and data from closely related analogs.

| Property | Value / Description | Source / Basis |

| CAS Number | 183322-21-6 | [3] |

| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂ | [3] |

| Molecular Weight | 321.59 g/mol | [3] |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar quinazolines[4] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), and polar aprotic solvents (DMF, DMSO); poorly soluble in water and nonpolar alkanes. | General properties of quinazolines[4] |

Spectroscopic Characterization (Predicted)

The following table outlines the expected spectroscopic data for this compound. This data is predictive, based on established values for highly analogous structures like 4-chloro-6,7-dimethoxyquinazoline.[5] Researchers must obtain and interpret their own analytical data for confirmation.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~8.9: Singlet, 1H (H2 of quinazoline); ~7.4: Singlet, 1H (H5 or H8); ~7.3: Singlet, 1H (H8 or H5); ~4.4: Triplet, 4H (-O-CH₂ -CH₂-Cl); ~4.0: Triplet, 4H (-O-CH₂-CH₂ -Cl) |

| ¹³C NMR | δ (ppm) ~160-162: (C4); ~155-157: (C6, C7, C8a); ~150: (C2); ~118: (C4a); ~105-110: (C5, C8); ~68: (-O-CH₂ -CH₂-Cl); ~42: (-O-CH₂-CH₂ -Cl) |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z ≈ 320.0, showing a characteristic isotopic pattern for three chlorine atoms. |

Part 1: The Synthetic Pathway

The synthesis of this compound is logically approached as a two-stage process: first, the construction of the core heterocyclic system, followed by the crucial chlorination at the C4 position.

Stage 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone ring. This is typically achieved via the Niementowski quinazolinone synthesis or related cyclization reactions. The most common and reliable approach involves the condensation of a 2-aminobenzoic acid derivative with a formylating agent.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with 2-amino-4,5-dihydroxybenzoic acid, which is then etherified with a suitable 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane) to install the side chains. Alternatively, one can start from a pre-functionalized benzoic acid.

-

Formylating Agent: Formamidine acetate is an excellent choice. It serves as a source of the C2 carbon and the N3 nitrogen of the quinazoline ring. Unlike formamide, which often requires high temperatures (140-190 °C), the reaction with formamidine acetate can proceed under milder reflux conditions in a solvent like absolute ethanol, leading to higher yields and purity.[1]

-

Solvent: Absolute ethanol is a suitable solvent, facilitating the reaction and allowing for the product to often precipitate upon cooling, simplifying purification.

Experimental Protocol 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

-

Setup: To a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,5-bis(2-chloroethoxy)benzoic acid (1 equivalent) and formamidine acetate (2 equivalents).

-

Reaction: Add absolute ethanol (approx. 10-15 mL per gram of benzoic acid).

-

Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting benzoic acid derivative.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

-

Filtration: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the solid product under vacuum to yield 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one, typically as a grey or light brown powder. Expected yield: 80-90%.

Stage 2: Chlorination to 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline

With the quinazolinone core in hand, the next step is to "activate" the C4 position for subsequent nucleophilic substitution. This is accomplished by converting the C4-oxo group into a C4-chloro group, a much better leaving group.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this transformation. It serves as both the reagent and the solvent, driving the reaction to completion. Phosphorus oxychloride (POCl₃) is an alternative, often used with a high-boiling solvent like toluene.[6][7] Thionyl chloride is often preferred as the excess can be easily removed by rotary evaporation.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active electrophilic species that initiates the chlorination of the amide.

-

Work-up: The work-up procedure is critical. The reaction must be quenched carefully by pouring the mixture into ice water or a biphasic mixture of ice and dichloromethane. This hydrolyzes the excess reactive chlorinating agent. A subsequent wash with a mild base like sodium bicarbonate solution is necessary to neutralize the acidic byproducts (HCl, SO₂).

Experimental Protocol 2: Synthesis of 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline

-

Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one (1 equivalent, e.g., 10.0 g).

-

Reagent Addition: Carefully add thionyl chloride (20 volumes, e.g., 200 mL).

-

Catalyst: Add a catalytic amount of DMF (e.g., 0.2 mL) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 5-6 hours until the reaction is complete (monitored by TLC, showing full conversion of the starting material).

-

Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, azeotrope the residue with toluene (2 x 50 mL).

-

Quenching & Extraction: Carefully dissolve the resulting crude solid residue in dichloromethane (DCM, e.g., 500 mL). Transfer the DCM solution to a separatory funnel. Slowly and carefully wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 250 mL) to neutralize acidity (Caution: CO₂ evolution). Follow with a brine wash (1 x 250 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline as a solid. Expected yield: >90%.[1][8]

Part 2: Application in Synthesis - The Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of this compound lies in the high reactivity of its C4-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This reaction is the linchpin in the synthesis of 4-anilinoquinazoline-based kinase inhibitors.

Mechanistic Rationale: The quinazoline ring is an electron-deficient heteroaromatic system. The two nitrogen atoms withdraw electron density, making the carbon atoms, particularly C2 and C4, electrophilic. The C4 position is generally more reactive to nucleophilic attack than the C2 position under mild conditions.[9] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Note: The DOT script above is a template. Actual images of chemical structures would need to be generated and hosted to be displayed.

Application as a Precursor to Kinase Inhibitors:

While specific literature directly linking this compound to the synthesis of lapatinib or dacomitinib is not prominent—lapatinib synthesis more commonly employs 4-chloro-6-iodoquinazoline[8][10]—its structure makes it a viable precursor for a wide range of EGFR and other kinase inhibitors. The SₙAr reaction with an appropriately substituted aniline is the key transformation. For instance, reaction with 3-ethynylaniline would lead to an erlotinib analog, while reaction with 3-chloro-4-fluoroaniline would yield a gefitinib analog.

Experimental Protocol 3: General SₙAr with a Substituted Aniline

This protocol describes a robust, field-proven method for the coupling reaction.

-

Setup: In a 250 mL round-bottom flask, add this compound (1 equivalent, e.g., 0.03 mol) and the desired substituted aniline (1.1 to 2.0 equivalents).

-

Solvent: Add a suitable protic solvent such as isopropanol (IPA) or n-butanol (approx. 15 mL per gram of chloroquinazoline).

-

Reaction: Stir the mixture at room temperature for 1 hour. Often, the hydrochloride salt of the product will begin to precipitate.

-

Heating (if necessary): If the reaction is sluggish at room temperature (as monitored by TLC), heat the mixture to reflux (80-100 °C) for 2-6 hours until the starting chloroquinazoline is consumed.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with the reaction solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Drying: Dry the product, which is typically the hydrochloride salt of the final 4-anilinoquinazoline, under vacuum. Expected yield: 85-98%.

Safety and Handling

As with all chlorinated organic compounds and reactive intermediates, proper safety precautions are mandatory.

-

Handling: Handle this compound and chlorinating agents like thionyl chloride in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Precautions: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust and aerosols. Use non-sparking tools and prevent electrostatic discharge.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture, as it can be susceptible to hydrolysis.

Conclusion

This compound, and its broader class of 4-chloro-6,7-dialkoxyquinazolines, are high-value intermediates in pharmaceutical synthesis. Their strategic importance is defined by the reactive C4-chloro group, which provides a reliable entry point for constructing the 4-anilino pharmacophore essential for EGFR inhibition. A mastery of the synthetic sequence—from building the quinazolinone core to the precise execution of the chlorination and subsequent SₙAr coupling—is fundamental for any research program targeting this class of kinase inhibitors. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently utilize these critical building blocks in the development of next-generation therapeutics.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]

- Google Patents. (2011). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.

-

ResearchGate. (2018). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

-

Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Retrieved from [Link]

-

Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. Retrieved from [Link]

-

Reddy, T. S., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-46. Retrieved from [Link]

-

Ta, V. D., et al. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. VNU University of Science. Retrieved from [Link]

-

Lacerda, D. I., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1271. Retrieved from [Link]

- Google Patents. (2013). CN103288759A - Method for preparing dacomitinib.

-

U.S. National Center for Biotechnology Information. (n.d.). 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from [Link]

- Google Patents. (2012). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.

- Google Patents. (2013). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Retrieved from [Link]

- Google Patents. (2011). EP2348020A1 - Preparation process of erlotinib.

- Google Patents. (2007). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Roopan, S. M., et al. (2010). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. Retrieved from [Link]

-

Mittapelli, V. (n.d.). HANDBOOK ON: ADVANCES OF 2-HETERYL / HETEROALKYL-QUINAZOLIN-4(3H)-ONES. Journal of Pharma Research. Retrieved from [Link]

-

A. D. Jose, et al. (2023). Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. Philippine Journal of Science, 152(3), 1-12. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 10. caymanchem.com [caymanchem.com]

The Strategic Role of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

In the landscape of modern oncology, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful targeted therapies.[1][2] These heterocyclic compounds are particularly prominent as inhibitors of protein tyrosine kinases (TKIs), enzymes that play a critical role in the signaling pathways governing cell proliferation, differentiation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers. The 4-anilinoquinazoline framework, in particular, has been extensively developed to target key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR).[1] Within this context, halo-substituted quinazolines serve as indispensable, highly reactive intermediates for the construction of these complex therapeutic agents. This guide provides an in-depth technical analysis of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline , a key building block in the synthesis of advanced TKI molecules.

Physicochemical Properties and Structural Significance

This compound is a functionalized quinazoline derivative designed for advanced organic synthesis in medicinal chemistry. Its core value lies in the specific arrangement of its functional groups, each contributing to its synthetic utility.

| Property | Value | Source |

| CAS Number | 183322-21-6 | [4] |

| Molecular Formula | C₁₂H₁₁Cl₃N₂O₂ | [4] |

| Molecular Weight | 321.59 g/mol | [4] |

| Appearance | White to off-white powder/solid | |

| Boiling Point | 455.8°C at 760 mmHg (Predicted) | [5] |

| Flash Point | 229.5°C (Predicted) | [5] |

| XLogP3 | 3.6 (Predicted) | [5] |

| Hydrogen Bond Acceptors | 4 (Predicted) | [5] |

The most critical feature of this molecule is the chlorine atom at the C4 position of the quinazoline ring. This position is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is the cornerstone of its utility, allowing for the facile introduction of various amine-containing pharmacophores, typically substituted anilines, to create the final 4-anilinoquinazoline structure characteristic of many EGFR inhibitors.[6]

The two (2-chloroethoxy) groups at the C6 and C7 positions are also of significant strategic importance. While providing steric and electronic properties that can influence binding affinity to the target kinase, they also offer potential handles for further chemical modification. The terminal chlorides on these side chains can be displaced or eliminated to introduce other functionalities, a strategy often employed in the design of second-generation, irreversible kinase inhibitors.

Synthesis of the Core Intermediate

The synthesis of 4-chloro-substituted quinazolines is a well-established process in medicinal chemistry, typically involving a two-step sequence starting from an appropriately substituted anthranilic acid derivative. The synthesis of this compound follows this classical and robust pathway.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Cyclization to form 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

The initial step involves the construction of the quinazolinone ring system. This is typically achieved by reacting the corresponding anthranilic acid derivative with a source of one carbon atom, such as formamide or formamidine acetate, which serves as both a reagent and often as the solvent.

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-bis(2-chloroethoxy)anthranilic acid.

-

Add an excess of formamide (e.g., 10-15 equivalents).

-

Heat the mixture to approximately 140-160°C and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to approximately 90°C and cautiously add water to precipitate the product.

-

Cool to room temperature, and collect the solid product by filtration.

-

Wash the filter cake with water and dry under vacuum to yield the crude 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one. This intermediate can often be used in the next step without further purification.

Causality Insight: The high temperature facilitates the condensation of the anthranilic acid's amino group with formamide, followed by an intramolecular cyclization and dehydration to form the stable, fused pyrimidinone ring system.

Step 2: Chlorination to yield this compound

The conversion of the quinazolinone to the highly reactive 4-chloroquinazoline is the critical activation step. This is accomplished using a potent chlorinating agent.

-

In a dry, inert atmosphere (e.g., under nitrogen), suspend the 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one from the previous step in a suitable solvent such as toluene.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).[7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 80-110°C) for 4-6 hours, until TLC analysis indicates complete conversion of the starting material.

-

Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.

-

The resulting residue is carefully quenched by adding it to ice-water or a cold saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound as a solid product.

Self-Validation System: The success of this chlorination step is critical. The product's identity and purity should be confirmed by NMR and Mass Spectrometry. The appearance of a characteristic singlet in the aromatic region of the ¹H NMR spectrum for the proton at C5 and the correct molecular ion peak in the mass spectrum validates the formation of the desired product. The absence of the N-H proton from the starting quinazolinone is a key indicator of a complete reaction.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The primary and most significant role of this compound is to serve as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is the linchpin in assembling the final 4-anilinoquinazoline-based drug molecule.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system makes the C4-chloro substituent an excellent leaving group, readily displaced by nucleophiles, particularly the amino group of a substituted aniline.

General Workflow for SNAr Reaction

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Cornerstone Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a pivotal building block in the synthesis of targeted therapeutics. With a focus on its role in the development of tyrosine kinase inhibitors (TKIs), this document will delve into the molecule's synthesis, chemical properties, and reactivity. Particular emphasis is placed on its application in the multi-step synthesis of Lapatinib, a potent dual inhibitor of EGFR and HER2. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in medicinal chemistry.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Among the vast array of quinazoline derivatives, this compound has emerged as a particularly valuable intermediate. Its strategic placement of reactive sites—the chloro group at the 4-position and the bis-(2-chloroethoxy) moieties at the 6 and 7-positions—provides a versatile platform for the construction of complex molecular architectures.

This guide will illuminate the critical role of this building block, not merely as a synthetic intermediate but as a key enabler of potent and selective kinase inhibition. We will explore the causality behind the experimental choices in its synthesis and application, providing a self-validating system of protocols for researchers in the field.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and scalable method.

2.1. Overall Synthetic Scheme

The synthesis begins with the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination to introduce the reactive chloro group at the 4-position.

Caption: Synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 6,7-bis(2-chloroethoxy)quinazolin-4(3H)-one

-

Rationale: This initial cyclization and alkylation establishes the core quinazoline ring with the desired ether linkages at the 6 and 7 positions. The choice of a two-step, one-pot reaction is for efficiency and to minimize purification steps.

-

Procedure:

-